molecular formula C15H20FNOS B2854508 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034606-26-1

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2854508
CAS No.: 2034606-26-1
M. Wt: 281.39
InChI Key: YMBRWSBANAVKRU-UHFFFAOYSA-N
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Description

  • Attachment of the Isopropylthio-Substituted Phenyl Group:

  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents would be selected to minimize costs and environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions: 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-CPBA.

      Reduction: LiAlH4, NaBH4.

      Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Alcohols.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Mechanism of Action

    The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluoromethyl group can enhance the compound’s metabolic stability and binding affinity .

    Comparison with Similar Compounds

    Properties

    IUPAC Name

    1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H20FNOS/c1-11(2)19-14-5-3-12(4-6-14)7-15(18)17-9-13(8-16)10-17/h3-6,11,13H,7-10H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YMBRWSBANAVKRU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)CF
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H20FNOS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    281.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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